molecular formula C18H13N3O2 B13892049 3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one

3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one

Cat. No.: B13892049
M. Wt: 303.3 g/mol
InChI Key: GSWCNXMXAXQCSM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a hydroxy group at the third position, a phenylindazole moiety at the first position, and a pyridinone ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The phenylindazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one is unique due to its specific combination of a hydroxy group, phenylindazole moiety, and pyridinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one

InChI

InChI=1S/C18H13N3O2/c22-17-8-9-20(12-18(17)23)15-7-6-13-11-19-21(16(13)10-15)14-4-2-1-3-5-14/h1-12,23H

InChI Key

GSWCNXMXAXQCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N4C=CC(=O)C(=C4)O)C=N2

Origin of Product

United States

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